Polyphosphoric acids, 2-butoxyethyl esters

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polyphosphoric acids, 2-butoxyethyl esters are a class of chemical compounds characterized by their ester formation from polyphosphoric acids and 2-butoxyethanol. These esters are known for their unique properties, which make them valuable in various industrial applications. The molecular formula of polyphosphoric acids, 2-butoxyethyl esters is , indicating the presence of carbon, hydrogen, oxygen, and phosphorus atoms. They are typically used as reagents in organic synthesis and possess a range of functional properties that enhance their utility in chemical processes .

The mechanism of action of TPEE depends on the specific application. Here are two examples:

- Flame Retardancy: During combustion, TPEE decomposes, releasing phosphoric acid. Phosphoric acid can then react with the hydroxyl groups of burning materials, forming a protective layer that reduces the availability of fuel and oxygen, hindering further burning [].

- Solvent Extraction: TPEE can be used as an extractant in separation science. The lone pairs on the oxygen atoms of the phosphate groups can interact with metal cations, allowing for their selective extraction from aqueous solutions [].

Flame Retardants:

PPAs are known for their flame-retardant properties, acting as flame retardant synergists or intumescent flame retardants []. BPAs, possessing both phosphate and a butyl chain, might offer similar properties. Research could investigate the flame retardancy of BPAs or their synergistic effects with other flame retardants.

Plasticizers:

BPAs, with their bulky phosphate group and flexible butyl chain, could potentially function as plasticizers. Plasticizers improve the flexibility and workability of polymers. Existing research on Tri(2-butoxyethyl) phosphate (TBEP), a related molecule, suggests plasticizer properties []. Studies could explore the plasticizing effects of BPAs on various polymers.

Lubricant Additives:

Due to the presence of the phosphate group, BPAs might have potential as lubricant additives. These additives can enhance the performance of lubricants by reducing friction and wear. Research on lubricants containing phosphate esters shows promising results []. Investigations on the lubricating properties and anti-wear effects of BPAs in formulations could be a valuable area of exploration.

Analytical Chemistry:

BPAs might find use in analytical chemistry due to the presence of the phosphate group, which can form complexes with metal ions. This property is utilized in various separation techniques. Existing research explores the use of Tri(n-butyl)phosphate (TBP) for metal ion extraction []. Studies could examine the potential of BPAs for metal ion separations or as complexing agents in analytical methods.

The synthesis of polyphosphoric acids, 2-butoxyethyl esters typically involves the reaction of polyphosphoric acid with 2-butoxyethanol under controlled conditions. This process can be facilitated by heating and may require a catalyst to enhance reaction rates. The general procedure includes:

- Mixing: Combine polyphosphoric acid with 2-butoxyethanol in a reaction vessel.

- Heating: Apply heat to promote esterification.

- Catalysis: Optionally add a catalyst to improve yield.

- Purification: After completion, purify the product through distillation or chromatography.

This method allows for the production of esters with varying degrees of polymerization depending on the reaction conditions employed .

Polyphosphoric acids, 2-butoxyethyl esters find applications across multiple industries:

- Solvents: They are used as solvents in paints, coatings, and cleaning products due to their ability to dissolve various organic compounds.

- Reagents: In organic synthesis, they serve as intermediates for the production of other chemicals.

- Additives: These compounds can act as additives in plastics and resins to improve flexibility and durability.

- Agricultural Chemicals: They may also be utilized in the formulation of fertilizers and pesticides due to their nutrient delivery capabilities .

Interaction studies involving polyphosphoric acids, 2-butoxyethyl esters typically focus on their chemical behavior with other substances. These studies assess how these esters interact with biological membranes or other chemical agents. For example, research has indicated that these compounds might interact with lipid bilayers, affecting membrane fluidity and permeability. Such interactions could have implications for drug delivery systems or the development of new therapeutic agents .

Several compounds exhibit similarities to polyphosphoric acids, 2-butoxyethyl esters in terms of structure or application:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl Phosphate | Commonly used as a reagent in organic synthesis | |

| Triethyl Phosphate | Serves as a plasticizer and flame retardant | |

| Butyl Phosphate | Used in agriculture as a pesticide additive | |

| Phosphoric Acid Esters | Varies | General category for various phosphate esters |

Uniqueness

Polyphosphoric acids, 2-butoxyethyl esters stand out due to their specific ester formation from both polyphosphoric acid and 2-butoxyethanol. This unique combination imparts distinct properties that are not present in simpler phosphoric acid derivatives or other ester types. Their versatility as solvents and reagents further enhances their uniqueness within this chemical class .

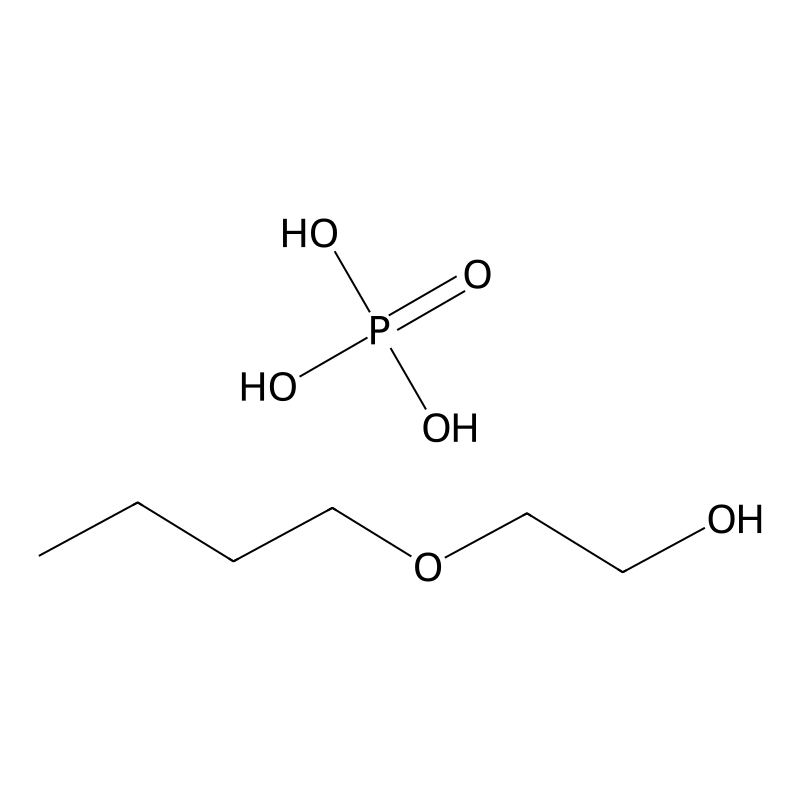

Polyphosphoric acids, 2-butoxyethyl esters represent a class of organophosphate compounds characterized by their unique molecular architecture featuring phosphate ester bonds formed between polyphosphoric acids and 2-butoxyethanol . The molecular structure consists of a central phosphorus atom bonded to oxygen atoms, with at least one of these oxygen atoms further connected to a 2-butoxyethyl group [2]. This creates the characteristic phosphate ester linkage that defines this chemical class.

The fundamental building block of these compounds is the 2-butoxyethyl group (C₄H₉OCH₂CH₂-), which consists of a butyl chain (C₄H₉-) connected to an ethoxy group (-OCH₂CH₂-) [3]. This hydrophobic butyl chain combined with the more polar phosphate group creates an amphiphilic molecule with both hydrophobic and hydrophilic regions [4].

The functional groups present in polyphosphoric acids, 2-butoxyethyl esters include:

- Phosphate group: The central structural element containing phosphorus-oxygen bonds, which can exist in various states of esterification [3].

- Ether linkage: Present in the 2-butoxyethyl portion, connecting the butyl chain to the ethanol segment [3].

- Ester bonds: Formed between the hydroxyl group of 2-butoxyethanol and the phosphoric acid moiety .

The degree of esterification can vary, leading to mono-, di-, or tri-substituted phosphate esters depending on how many hydroxyl groups of the polyphosphoric acid have been replaced by 2-butoxyethyl groups [4]. This variability in esterification contributes to the diverse properties and applications of these compounds .

The molecular architecture of polyphosphoric acids, 2-butoxyethyl esters can be represented by the general structure where the phosphate core (P=O) is connected to one or more 2-butoxyethyl groups through oxygen atoms [2]. The remaining positions on the phosphorus atom may contain hydroxyl groups (in partial esters) or additional 2-butoxyethyl groups (in fully esterified compounds) [5].

Synthetic Routes and Reactants

Phosphorylation of 2-Butoxyethanol

The primary synthetic route for producing polyphosphoric acids, 2-butoxyethyl esters involves the direct phosphorylation of 2-butoxyethanol [6]. This process utilizes the nucleophilic substitution mechanism, where the hydroxyl group of 2-butoxyethanol acts as a nucleophile and attacks the phosphorus center of a phosphorylating agent .

The phosphorylation reaction typically proceeds according to the following general scheme:

- Activation of the phosphorylating agent, which can be phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) [8].

- Nucleophilic attack by the hydroxyl group of 2-butoxyethanol on the phosphorus center .

- Elimination of the leaving group (such as chloride when using POCl₃) and formation of the phosphate ester bond [8].

The stoichiometry of the reaction plays a crucial role in determining the distribution of mono-, di-, and tri-esters in the final product [8]. By controlling the molar ratio of 2-butoxyethanol to the phosphorylating agent, the degree of esterification can be directed toward the desired product distribution [9].

For example, when using phosphorus oxychloride as the phosphorylating agent, the following reaction can occur:

n C₄H₉OCH₂CH₂OH + POCl₃ → (C₄H₉OCH₂CH₂O)ₙP(O)Cl₃₋ₙ + n HCl

Where n can be 1, 2, or 3, corresponding to mono-, di-, or tri-substituted products respectively [8].

When polyphosphoric acid is used as the phosphorylating agent, the reaction tends to favor the formation of monoesters, which is often desirable for certain applications [10]. The reaction temperature, duration, and the presence of catalysts all influence the distribution of products and the overall yield of the phosphorylation process [9].

Catalytic Systems and Reaction Optimization

The efficiency of the phosphorylation reaction to produce polyphosphoric acids, 2-butoxyethyl esters can be significantly enhanced through the use of appropriate catalytic systems and reaction optimization strategies [11]. Various catalysts have been employed to accelerate the reaction rate, improve selectivity, and increase yields [12].

Metal-based catalysts, particularly titanium compounds such as titanium tetrachloride (TiCl₄), have shown excellent activity in promoting the phosphorylation of 2-butoxyethanol [13]. These Lewis acid catalysts facilitate the reaction by coordinating with the phosphorylating agent, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-butoxyethanol [11].

The reaction parameters that can be optimized include:

Temperature: The phosphorylation reaction is typically conducted at temperatures ranging from 15°C to 100°C, depending on the specific phosphorylating agent and desired product distribution [13]. Lower temperatures (15-50°C) are often used during the initial addition phase to control the exothermic reaction, followed by higher temperatures to complete the esterification [13].

Pressure: Some processes employ reduced pressure (vacuum) conditions to remove byproducts such as hydrogen chloride, driving the equilibrium toward product formation [8].

Reaction time: The duration can vary from several hours to days, with longer times generally leading to higher degrees of esterification [9].

Solvent selection: While many phosphorylation reactions can be conducted without solvents, the use of appropriate solvents such as toluene can facilitate azeotropic removal of water, enhancing conversion rates .

Molar ratios: The ratio of 2-butoxyethanol to phosphorylating agent directly influences the distribution of mono-, di-, and tri-esters in the final product [8].

Table 1: Optimization Parameters for Phosphorylation of 2-Butoxyethanol

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 15-100°C | Higher temperatures increase reaction rate but may reduce selectivity |

| Catalyst loading | 0.1-1.0 wt% | Higher catalyst concentrations accelerate reaction but may increase side reactions |

| Molar ratio (alcohol:P-agent) | 1:1 to 5:1 | Higher alcohol ratios favor complete esterification |

| Reaction time | 3-24 hours | Longer times increase conversion but may lead to degradation |

| Pressure | Atmospheric to -0.095 MPa | Reduced pressure helps remove byproducts |

Research has shown that the use of heterogeneous catalytic systems can provide additional benefits, including easier catalyst recovery and reduced product contamination [11]. Furthermore, the application of microreactor technology has emerged as a promising approach for optimizing the phosphorylation process, offering better heat transfer, improved mixing, and more precise control over reaction parameters [12].

Large-Scale Industrial Production Methods

The industrial-scale production of polyphosphoric acids, 2-butoxyethyl esters employs specialized equipment and processes designed to handle the challenges associated with large-volume synthesis of these compounds [14]. Several manufacturing approaches have been developed to ensure efficient, cost-effective, and consistent production [15].

Continuous reactor systems represent the predominant method for large-scale synthesis, offering advantages over batch processes in terms of productivity, consistency, and safety . These systems typically consist of:

Continuous stirred-tank reactors (CSTRs): Used for the initial mixing and reaction of 2-butoxyethanol with the phosphorylating agent .

Tubular reactors: Employed for reactions requiring precise temperature control and extended residence times [14].

Falling film reactors: Utilized for reactions involving highly viscous intermediates or products, providing efficient heat transfer and mixing [15].

The industrial production process generally follows these steps:

Pretreatment and purification of raw materials, particularly 2-butoxyethanol, to remove impurities that could interfere with the phosphorylation reaction [17].

Controlled addition of the phosphorylating agent (typically phosphorus oxychloride or polyphosphoric acid) to 2-butoxyethanol under specific temperature and pressure conditions [14].

Catalytic reaction phase, often employing metal-based catalysts in carefully controlled concentrations [17].

Neutralization of the reaction mixture, if necessary, to achieve the desired pH and stop the reaction [15].

Separation and purification of the product through techniques such as distillation, extraction, or filtration [13].

For the production of high-purity grades, additional purification steps may be incorporated, including activated carbon treatment to remove colored impurities and ion-exchange processes to eliminate ionic contaminants [17].

Table 2: Industrial Production Parameters for Polyphosphoric acids, 2-butoxyethyl esters

| Production Parameter | Typical Range/Method | Purpose |

|---|---|---|

| Reactor type | CSTR, tubular, or falling film | Optimize mixing and heat transfer |

| Production capacity | 1,000-10,000 tons/year | Meet market demand |

| Catalyst system | Metal-based (Ti, Sn compounds) | Enhance reaction efficiency |

| Temperature control | Multi-zone heating/cooling | Maintain optimal reaction conditions |

| Byproduct handling | Scrubbing systems for HCl | Environmental compliance |

| Energy integration | Heat exchangers, recovery systems | Reduce production costs |

Modern industrial facilities also incorporate advanced process control systems to monitor and adjust reaction parameters in real-time, ensuring consistent product quality while maximizing yield and energy efficiency [14]. Additionally, environmental considerations have led to the development of closed-loop systems that minimize waste generation and recover valuable byproducts [15].

Isomerization and Structural Variants

Polyphosphoric acids, 2-butoxyethyl esters can exist in various structural forms due to isomerization processes and the inherent variability in their molecular architecture [10]. The structural diversity arises from several factors, including the degree of esterification, the arrangement of substituents around the phosphorus atom, and the possibility of forming complex polyphosphate structures [18].

The primary structural variants include:

Mono-substituted esters: Containing a single 2-butoxyethyl group attached to the phosphate moiety, with two remaining hydroxyl groups [10]. These compounds retain significant acidity due to the presence of the hydroxyl groups and exhibit enhanced water solubility compared to higher-substituted variants [19].

Di-substituted esters: Featuring two 2-butoxyethyl groups and one hydroxyl group on the phosphate center [10]. These compounds represent an intermediate in terms of polarity and solubility properties [18].

Tri-substituted esters: Fully esterified phosphates with three 2-butoxyethyl groups attached to the phosphorus atom [3]. These compounds are the least polar and exhibit reduced water solubility but enhanced compatibility with organic media [18].

Beyond these basic structural types, additional variants can arise through:

Oligomeric phosphate structures: Formation of P-O-P linkages between phosphate units, creating di-, tri-, or polyphosphate chains with 2-butoxyethyl groups attached at various positions [10]. These complex structures can form during synthesis, particularly when using polyphosphoric acid as the phosphorylating agent [19].

Positional isomers: Although less common, variations in the attachment point of the phosphate group to the 2-butoxyethanol molecule can theoretically occur, though the terminal hydroxyl position is strongly favored due to steric and electronic factors [18].

The distribution of these structural variants in a given product depends largely on the synthetic conditions employed, including the molar ratios of reactants, reaction temperature, catalyst type, and reaction duration [10]. Controlling this distribution is crucial for tailoring the properties of the final product to specific applications [19].

Isomerization between different structural forms can occur under certain conditions, particularly at elevated temperatures or in the presence of acidic or basic catalysts [18]. This isomerization typically involves the migration of 2-butoxyethyl groups between different phosphate molecules through transesterification reactions [10].

The structural diversity of polyphosphoric acids, 2-butoxyethyl esters contributes significantly to their versatility in various applications, as different structural variants exhibit distinct physicochemical properties, including solubility, surface activity, and reactivity profiles [19].

Purification and Quality Control Protocols

The purification of polyphosphoric acids, 2-butoxyethyl esters and the implementation of rigorous quality control protocols are essential to ensure product consistency, performance, and compliance with specifications [13]. Various purification techniques and analytical methods have been developed to address the specific challenges associated with these phosphate esters [20].

Purification Techniques

The primary purification methods employed for polyphosphoric acids, 2-butoxyethyl esters include:

Distillation: Vacuum distillation is commonly used to separate the desired esters from unreacted starting materials, byproducts, and other impurities [13]. The process typically operates at reduced pressures (4-5 mmHg) and controlled temperatures to prevent thermal decomposition of the phosphate esters [21].

Extraction: Liquid-liquid extraction using appropriate solvent systems can effectively remove ionic impurities and unreacted phosphoric acids [20]. This method exploits the differential solubility of the target compounds and impurities in immiscible solvents [21].

Neutralization: Controlled neutralization with bases such as sodium hydroxide or potassium hydroxide can convert free acids to their corresponding salts, which can then be separated based on solubility differences [13].

Adsorption: Treatment with activated carbon or other adsorbents can remove colored impurities and trace organic contaminants that might affect the appearance and performance of the final product [21].

Filtration: Various filtration techniques, including membrane filtration and pressure filtration, are employed to remove particulate matter and insoluble impurities [20].

Quality Control Protocols

Comprehensive quality control protocols are implemented throughout the production process to ensure consistent product quality [20]. These protocols typically include:

Raw Material Testing: Verification of the purity and specifications of starting materials, particularly 2-butoxyethanol and the phosphorylating agents, to prevent the introduction of impurities that could compromise product quality [21].

In-Process Controls: Monitoring of reaction parameters such as temperature, pressure, and pH during synthesis to ensure adherence to established process conditions [20].

Analytical Testing: Application of various analytical techniques to characterize the final product and verify compliance with specifications [21].

Table 3: Analytical Methods for Quality Control of Polyphosphoric acids, 2-butoxyethyl esters

| Analytical Method | Parameter Measured | Acceptance Criteria |

|---|---|---|

| Gas Chromatography | Purity, unreacted 2-butoxyethanol | ≥94% purity, ≤1% unreacted alcohol |

| Phosphorus-31 NMR | Structural confirmation, isomer distribution | Characteristic chemical shifts for phosphate esters |

| Acid Value Determination | Free acid content | Typically 30-60 mg KOH/g for monoesters |

| Infrared Spectroscopy | Functional group verification | Characteristic P=O, P-O-C bands |

| Viscosity Measurement | Flow properties | Product-specific ranges |

| Color Assessment | Visual appearance | Pale yellow to amber liquid |

| Water Content | Moisture level | Usually ≤0.5% |

The quality control process also includes stability testing to evaluate the shelf life of the product under various storage conditions [21]. This involves monitoring changes in key parameters such as acid value, color, and viscosity over time to establish appropriate storage recommendations and expiration dates [20].

For high-purity grades intended for specialized applications, additional testing may be performed, including trace metal analysis using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) and assessment of specific impurities that could affect performance in the intended application [21].

Boiling Point, Flash Point, and Thermal Stability

Polyphosphoric acids, 2-butoxyethyl esters exhibit distinct thermal properties that are characteristic of organophosphate compounds with extended alkoxy chains. The boiling point of these esters ranges from 215-228°C at reduced pressure (4 mmHg) [1] [2], which is significantly higher than simple phosphate esters due to the presence of the butoxyethyl groups that increase molecular weight and intermolecular forces. Under atmospheric pressure, the boiling point would be considerably higher, though exact values are not commonly reported due to thermal decomposition risks at elevated temperatures.

The flash point of polyphosphoric acids, 2-butoxyethyl esters exceeds 230°F (110°C) [3] [2], classifying these compounds as having relatively low flammability under normal handling conditions. This elevated flash point is attributed to the low volatility of the compound and the inherent flame-retardant properties associated with phosphorus-containing organic molecules [3].

Thermal stability studies indicate that these esters remain stable up to approximately 200°C [5]. Beyond this temperature, thermal decomposition occurs through multiple pathways, with the predominant mechanism involving cleavage of the phosphate ester bonds and subsequent formation of ethylene oxide and phosphoric acid derivatives [5]. The thermal degradation behavior has been extensively studied using thermogravimetric analysis, revealing that initial weight loss occurs around 300-400°C, followed by major decomposition at 500°C [6].

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 215-228°C (4 mmHg) | [1] [2] |

| Flash Point | >230°F (>110°C) | [3] [2] |

| Thermal Stability | >200°C | [5] |

| Decomposition Temperature | 300-500°C | [6] |

Solubility and Partition Coefficients

The solubility characteristics of polyphosphoric acids, 2-butoxyethyl esters reflect their amphiphilic nature, possessing both hydrophilic phosphate groups and lipophilic butoxyethyl chains. In aqueous media, these compounds demonstrate limited solubility, with water solubility reported at approximately 1,100 mg/L at 25°C [7]. This moderate water solubility is significantly influenced by the length and branching of the alkoxy chains attached to the phosphate center.

In organic solvents, these esters show substantially higher solubility. They are readily soluble in most organic liquids, including alcohols, ketones, and aromatic hydrocarbons [3] [7]. However, solubility is limited in highly polar solvents such as glycerol and glycols, where only slight solubility is observed [3]. In chloroform, dimethyl sulfoxide, ethyl acetate, and methanol, the compounds show slight to moderate solubility [7].

The octanol-water partition coefficient (log P) for related tris(2-butoxyethyl) phosphate compounds is 3.75 at 20°C [7], indicating moderate lipophilicity. This value suggests that these compounds have a tendency to partition into lipid phases and may exhibit bioaccumulation potential in fatty tissues. The partition coefficient is influenced by the number and length of the butoxyethyl substituents, with longer chains generally increasing lipophilicity [8].

Environmental partitioning behavior is characterized by moderate soil-water distribution coefficients and limited volatilization from aqueous solutions due to low vapor pressure [9]. The partition coefficient between different environmental compartments varies significantly with temperature, pH, and the presence of organic matter [10].

| Solvent/Medium | Solubility | Log P |

|---|---|---|

| Water | 1,100 mg/L (25°C) | 3.75 |

| Organic Solvents | Soluble | - |

| Glycerol/Glycols | Limited | - |

Spectral Signature (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of polyphosphoric acids, 2-butoxyethyl esters. ³¹P NMR spectroscopy is particularly valuable, showing characteristic chemical shifts in the range of 0-20 ppm, depending on the phosphate environment and degree of esterification [11]. Different phosphorus environments, such as monodentate, bidentate, and tridentate binding modes, can be distinguished based on their distinct chemical shift patterns [11].

¹H NMR spectra reveal the characteristic multiplet patterns of the butoxyethyl chains, with clear resolution of the butyl chain protons and the ethoxy bridge protons. The integration patterns confirm the stoichiometry of the ester substituents [11].

¹³C NMR analysis provides detailed information about the carbon framework, allowing identification of all carbon environments within the butoxyethyl groups and confirmation of the molecular structure [11].

Infrared (IR) spectroscopy shows characteristic absorption bands that are diagnostic for phosphate esters. The P=O stretching vibration appears in the range of 1200-1300 cm⁻¹, while P-O-C stretching modes are observed around 1000-1100 cm⁻¹. The presence of butoxyethyl groups is confirmed by C-H stretching vibrations in the alkyl region (2800-3000 cm⁻¹) and C-O stretching around 1100 cm⁻¹ [11].

Mass spectrometry analysis, particularly using electrospray ionization (ESI), provides molecular weight confirmation and fragmentation patterns. In positive ion mode, molecular ions [M+H]⁺ and sodium adducts [M+Na]⁺ are typically observed. Negative ion mode shows deprotonated species [M-H]⁻. Collision-induced dissociation reveals characteristic fragmentation patterns involving loss of butoxyethyl groups and formation of phosphate-containing fragment ions [12] [13].

Gas chromatography-mass spectrometry (GC-MS) analysis reveals specific fragmentation patterns that are useful for identifying degradation products and metabolites in environmental and biological samples [1].

| Analytical Technique | Key Features | Applications |

|---|---|---|

| ³¹P NMR | 0-20 ppm chemical shifts | Phosphorus environment |

| IR Spectroscopy | P=O stretch (1200-1300 cm⁻¹) | Functional group ID |

| ESI-MS | [M+H]⁺, [M+Na]⁺ ions | Molecular weight |

Chemical Reactivity and Stability

Hydrolysis and Oxidative Degradation

Hydrolytic degradation of polyphosphoric acids, 2-butoxyethyl esters proceeds through well-characterized mechanisms that are highly dependent on pH and temperature conditions. Under acidic conditions (pH 1-3), hydrolysis occurs with cleavage of the phosphate ester bonds, yielding phosphoric acid and 2-butoxyethanol as primary products [15]. The reaction rate is significantly accelerated at elevated temperatures (80-100°C), following typical Arrhenius behavior .

Alkaline hydrolysis demonstrates different kinetics and product distributions. At pH values between 10-12 and temperatures of 60-80°C, the reaction proceeds through nucleophilic attack by hydroxide ions, forming phosphate salts and the corresponding alcohol . The alkaline pathway generally exhibits faster reaction rates compared to acidic hydrolysis, and the optimal pH range for hydrolysis lies between 10-12 [15] [16].

The hydrolysis mechanism involves formation of a pentacoordinate phosphorus intermediate (phosphorane) with trigonal bipyramidal geometry, which subsequently undergoes bond cleavage to release the alcohol leaving group [17] [18]. This mechanism is consistent with the established understanding of phosphate ester chemistry and parallels the hydrolysis mechanisms observed for other organophosphate compounds [19] [20].

Oxidative degradation pathways involve attack by various oxidizing agents, with hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) being the most commonly studied oxidants . The reaction proceeds optimally at temperatures between 50-90°C, with H₂O₂ showing higher efficiency compared to other oxidizing agents . Oxidative cleavage primarily targets the ethoxylate chains, leading to chain scission and formation of carboxylic acids and shorter-chain phosphate derivatives .

Environmental degradation studies indicate that these compounds undergo slow to moderate biodegradation in aquatic environments, with the rate being influenced by microbial populations, temperature, and nutrient availability [1] [15]. The backbiting mechanism has been identified as a major degradation pathway in aqueous systems, leading to formation of cyclic phosphate intermediates [15] [21].

| Reaction Conditions | Products | Rate Characteristics |

|---|---|---|

| Acidic (pH 1-3, 80-100°C) | H₃PO₄ + 2-butoxyethanol | Temperature dependent |

| Alkaline (pH 10-12, 60-80°C) | Phosphate salts + alcohol | pH optimum 10-12 |

| Oxidative (H₂O₂, 50-90°C) | Carboxylic acids + fragments | H₂O₂ most efficient |

Interaction with Aqueous and Organic Media

The interaction behavior of polyphosphoric acids, 2-butoxyethyl esters with different solvent systems reflects their amphiphilic molecular structure and the complex interplay between hydrophilic phosphate groups and lipophilic alkyl chains. In aqueous media, these compounds exhibit limited solubility but demonstrate significant surface activity, reducing surface tension and acting as effective emulsifiers [22] [23].

Aqueous phase behavior is characterized by the formation of micelles at concentrations above the critical micelle concentration, which varies with temperature, ionic strength, and pH [22]. The hydrolysis rate in aqueous systems is inversely proportional to surfactant concentration, attributed to micelle formation that restricts access to the ester groups [24].

In organic media, the compounds show enhanced solubility and stability. The choice of organic solvent significantly influences reaction rates and degradation pathways. Non-polar solvents such as hexane and toluene provide stabilizing environments that minimize hydrolytic degradation, while polar aprotic solvents like dimethyl sulfoxide can facilitate certain reaction pathways [25].

Mixed solvent systems often exhibit complex phase behavior, with partitioning between aqueous and organic phases governed by the octanol-water partition coefficient. The pH-dependent partitioning behavior shows that protonation state significantly affects distribution between phases [9].

Metal ion interactions play important roles in aqueous systems, where the phosphate groups can coordinate with metal cations, forming complexes that may alter solubility and reactivity patterns [11]. These interactions are particularly relevant in environmental systems containing calcium, magnesium, or iron ions [5].

Temperature effects on solvent interactions are pronounced, with increasing temperature generally enhancing solubility in organic solvents while potentially accelerating hydrolytic degradation in aqueous media [16]. The thermodynamic parameters for dissolution and partitioning have been characterized for various solvent systems, providing quantitative frameworks for predicting behavior under different conditions [10].

Physicochemical Parameters for Environmental Modeling

The environmental fate modeling of polyphosphoric acids, 2-butoxyethyl esters requires comprehensive physicochemical parameters that describe their behavior across multiple environmental compartments. These parameters are essential for predicting distribution, persistence, and bioaccumulation potential in ecosystems [10] [26].

Henry's Law constant values for these compounds are relatively low due to their low vapor pressure and moderate water solubility, indicating limited volatilization from aqueous systems [10]. This low volatility contributes to their persistence in aquatic environments and reduces the likelihood of significant atmospheric transport [27].

The bioconcentration factor can be estimated from the octanol-water partition coefficient (log Kow = 3.75), suggesting moderate potential for bioaccumulation in lipid-rich tissues [7] [28]. However, metabolic transformation and excretion processes may significantly reduce actual bioaccumulation compared to predictions based solely on partition coefficients [27].

Soil adsorption coefficients indicate medium to high affinity for soil and sediment particles, particularly those with high organic matter content [28]. The adsorption behavior is influenced by soil pH, organic carbon content, and the presence of competing ions [10].

Atmospheric persistence varies significantly depending on the presence of hydroxyl radicals and other atmospheric oxidants. The atmospheric half-life typically ranges from hours to days, with photodegradation and hydroxyl radical reactions being the primary removal mechanisms [27].

Aquatic biodegradation rates vary considerably depending on microbial community composition, temperature, nutrient availability, and oxygen levels. Under aerobic conditions, biodegradation is generally slow to moderate, while anaerobic conditions may result in different degradation pathways and rates [15] [28].

Multimedia fate modeling studies have shown that these compounds tend to partition primarily into soil and sediment compartments, with limited distribution to air and vegetation [10] [26]. The overall environmental persistence is moderate, with removal occurring through a combination of biodegradation, hydrolysis, and photodegradation processes [28].

| Parameter | Estimated Value | Environmental Significance |

|---|---|---|

| Henry's Law Constant | Low | Limited atmospheric partitioning |

| Bioconcentration Factor | Moderate (log Kow 3.75) | Potential bioaccumulation |

| Soil Adsorption | Medium-high | Soil/sediment retention |

| Atmospheric Half-life | Hours to days | Variable atmospheric persistence |

| Biodegradation Rate | Slow to moderate | Environmental persistence |

Other CAS

General Manufacturing Information

Ethanol, 2-butoxy-, phosphate: ACTIVE

Polyphosphoric acids, 2-butoxyethyl esters: ACTIVE